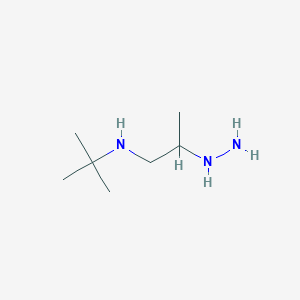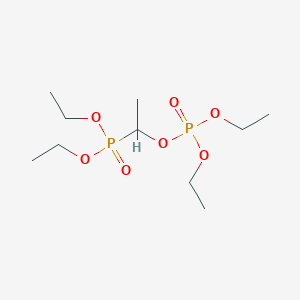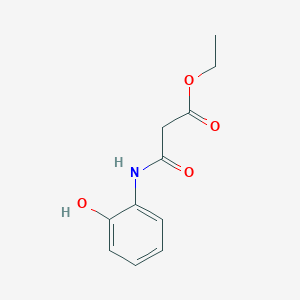
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline and is known for its unique chemical structure, which includes an ester functional group and a hydroxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-hydroxyaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 2-hydroxyaniline.
Reaction Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.
Applications De Recherche Scientifique
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a hydroxy group.
Ethyl 3-(2-methoxyanilino)-3-oxopropanoate: Contains a methoxy group instead of a hydroxy group.
Ethyl 3-(2-chloroanilino)-3-oxopropanoate: Contains a chloro group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the aniline moiety.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. The compound’s diverse applications and potential biological activities make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
55244-09-2 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
ethyl 3-(2-hydroxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)7-10(14)12-8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3,(H,12,14) |
Clé InChI |
APOKSZRUBUZYHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)NC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


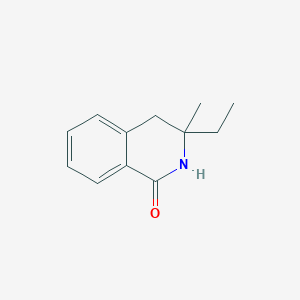
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
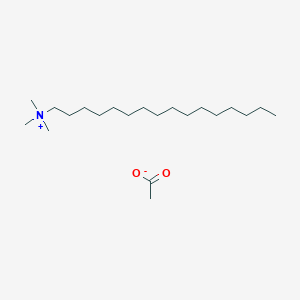



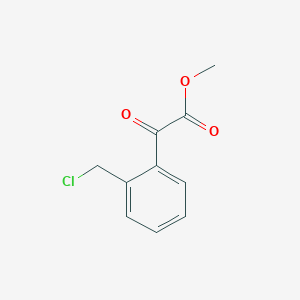
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
